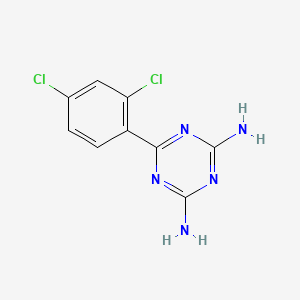

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

描述

Overview of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Research

The 1,3,5-triazine ring, a six-membered heterocyclic nucleus containing three nitrogen atoms at alternating positions, serves as a privileged scaffold in medicinal chemistry and materials science. This structural motif is valued for its metabolic stability and its ability to act as a rigid framework for the spatial presentation of various functional groups. The nitrogen atoms in the triazine ring are capable of forming hydrogen bonds, which is a critical feature for molecular recognition and interaction with biological targets. Researchers have extensively explored the 1,3,5-triazine core to develop a wide array of molecules with diverse applications.

Academic Context of Substituted 1,3,5-Triazine Derivatives

The versatility of the 1,3,5-triazine system is demonstrated by the vast library of substituted derivatives that have been synthesized and studied. By modifying the substituents at the 2, 4, and 6 positions of the triazine ring, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting molecules. This adaptability has led to the development of triazine derivatives with a remarkable spectrum of biological activities. Numerous studies have reported on substituted 1,3,5-triazines exhibiting potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The specific nature and position of the substituents are crucial in determining the potency and selectivity of these compounds. For instance, the introduction of aryl groups, such as a dichlorophenyl moiety, can significantly influence the molecule's interaction with biological receptors and enzymes.

Research Rationale and Objectives for 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine Investigations

The investigation into this compound is predicated on the well-established therapeutic potential of the 2,4-diaminotriazine core. This structural feature is a key pharmacophore in a class of drugs known as dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can halt the proliferation of rapidly dividing cells, such as cancer cells and microbes.

The primary research objectives for investigating this specific compound are:

To Synthesize and Characterize: To establish a reliable synthetic route for the compound and to fully characterize its chemical structure and properties.

To Evaluate Biological Activity: To screen the compound for its potential as an anticancer and antimicrobial agent, based on the known activities of analogous 2,4-diaminotriazine derivatives.

Chemical and Physical Properties

This compound is a solid, crystalline compound. smolecule.com Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 57381-46-1 |

| Molecular Formula | C₉H₇Cl₂N₅ |

| Molecular Weight | 256.09 g/mol smolecule.com |

| Appearance | Colorless crystals smolecule.com |

| Melting Point | 268-269 °C smolecule.com |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of a chemical compound. The tables below are designated for the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Data not available in public domain literature |

| ¹³C NMR | Data not available in public domain literature |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Characteristic Peaks / m/z |

| IR Spectroscopy (cm⁻¹) | Data not available in public domain literature |

| Mass Spectrometry (m/z) | Data not available in public domain literature |

Biological Activity

The primary interest in this compound stems from its potential biological activities, which are inferred from its structural similarity to known bioactive molecules.

Anticancer Activity

Substituted 2,4-diamino-1,3,5-triazines are a well-documented class of compounds with significant antiproliferative effects against various cancer cell lines. nih.gov The mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell proliferation. While this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit cellular proliferation in certain cancer cell lines, specific quantitative data, such as IC₅₀ values against particular cell lines, are not widely available in the public literature. smolecule.com

| Cancer Cell Line | IC₅₀ (µM) |

| Data not available | Data not available in public domain literature |

Antimicrobial Activity

The DHFR enzyme is also a validated target in various pathogens, including bacteria, fungi, and protozoa. Therefore, inhibitors of this enzyme can serve as effective antimicrobial agents. Triazine compounds are frequently explored for their antimicrobial properties. smolecule.com Although this compound belongs to this chemical class, specific data regarding its minimum inhibitory concentration (MIC) against various microbial strains have not been detailed in available scientific reports.

| Microorganism | MIC (µg/mL) |

| Data not available | Data not available in public domain literature |

Structure

3D Structure

属性

IUPAC Name |

6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJLAYFGXSOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511482 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-46-1 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of Lamotrigine in solution. Both ¹H and ¹³C NMR studies have been instrumental in confirming the molecule's diamino tautomeric form as the predominant species. researchgate.net

In ¹H NMR spectra recorded in DMSO-d₆, the chemical shifts provide clear evidence for the compound's structural features. researchgate.net The protons of the amino groups and the dichlorophenyl ring exhibit characteristic signals that are crucial for structural confirmation. researchgate.netacs.org For instance, the protons attached to the amino groups typically appear as distinct singlets or broad singlets, while the aromatic protons of the dichlorophenyl group present as a multiplet pattern due to spin-spin coupling. researchgate.net Furthermore, specialized NMR experiments using chiral solvating agents have demonstrated that Lamotrigine exists as a racemate of rapidly interconverting enantiomers in solution. researchgate.net Computational studies have been employed to calculate NMR chemical shifts, and these theoretical values show excellent agreement with experimental data, further validating the proposed structure. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Number of Protons |

|---|---|---|---|

| Amino (-NH₂) | 6.43 | s | 2H |

| Amino (-NH₂) | 6.69 | br s | 2H |

| Aromatic (Phenyl C-H) | 7.34 - 7.36 | m | 1H |

| Aromatic (Phenyl C-H) | 7.37 - 7.46 | m | 1H |

| Aromatic (Phenyl C-H) | 7.69 - 7.71 | m | 1H |

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Symmetry Analysis

Single crystal X-ray diffraction provides definitive information about the solid-state structure of Lamotrigine, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of pure Lamotrigine reveals a hydrogen-bonded dimeric arrangement. acs.org These dimers are formed through two primary supramolecular synthon motifs: an aminopyridine dimer and an amine-aromatic nitrogen synthon. acs.orgacs.org

Studies on multicomponent crystal forms, such as cocrystals and salts, have shown that the incorporation of other molecules (coformers) can disrupt these typical hydrogen bonding patterns, leading to new supramolecular architectures. acs.orgacs.org For example, a cocrystal of Lamotrigine with methylparaben crystallizes in the triclinic space group P1̅, with one molecule of each component in the asymmetric unit. acs.org In this structure, the chlorinated phenyl ring of Lamotrigine was found to be disordered over two positions. acs.org The analysis of various salts and cocrystals has been crucial in understanding the molecule's capacity for forming diverse and robust hydrogen-bonded networks, which is a key aspect of crystal engineering. acs.orgnih.govbohrium.com

| Crystal System | Space Group | Key Supramolecular Motifs | Reference |

|---|---|---|---|

| - | - | Aminopyridine dimer, Amine-aromatic nitrogen synthon | acs.orgacs.org |

| Triclinic | P1̅ | Centrosymmetric aminopyridine dimers | acs.org |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the precise molecular mass of Lamotrigine and for analyzing its fragmentation patterns, which aids in structural confirmation. The molecular weight of Lamotrigine is 256.09 g/mol . nih.gov Using electrospray ionization (ESI) in positive ion mode, Lamotrigine readily forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 256.0. oup.com

Tandem mass spectrometry (MS/MS) experiments have been conducted to elucidate the fragmentation pathways. Collision-induced dissociation of the m/z 256.0 precursor ion yields several characteristic product ions. The most prominent product ion is typically observed at m/z 211.0, corresponding to the loss of the amino-nitrile group (-NH₂CN). oup.com Other significant fragment ions have been identified at m/z 210.8, 186.0, 133.0, 89.0, and 43.0. oup.comnih.govresearchgate.net The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) also results in a characteristic isotopic pattern for the molecular ion and its fragments. oup.com Gas chromatography-mass spectrometry (GC-MS) has also been used, requiring derivatization of the molecule; the tert-butyldimethylsilyl derivative shows distinct molecular ions at m/z 483 and 485. nih.gov

| Ion | m/z Value | Description |

|---|---|---|

| [M+H]⁺ | 256.0 | Protonated precursor ion |

| Product Ion | 211.0 / 210.8 | Major fragment, loss of NH₂CN |

| Product Ion | 186.0 | Characteristic fragment |

| Product Ion | 133.0 | Characteristic fragment |

| Product Ion | 89.0 | Characteristic fragment |

| Product Ion | 43.0 | Characteristic fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bond vibrations within the Lamotrigine molecule. The FTIR spectrum has been recorded in the 4000–450 cm⁻¹ range, while the FT-Raman spectrum covers the 4000–50 cm⁻¹ region. nih.govsemanticscholar.org

The spectra exhibit characteristic bands that can be assigned to specific molecular vibrations. researchgate.net Aromatic C-H stretching vibrations are observed in the 3200-3250 cm⁻¹ region. semanticscholar.org The C=N stretching modes within the triazine ring give rise to intense bands, with a particularly strong signal observed at 1326 cm⁻¹ in the Raman spectrum. researchgate.netnih.gov Vibrations associated with the amino groups (NH₂) and the carbon-chlorine (C-Cl) bonds are also clearly identifiable. researchgate.netnih.gov These experimental findings are often supported by computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that correlate well with the observed spectra. nih.gov

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Asymmetric Stretching | 3204, 3212 | 3230 |

| C-H Symmetric Stretching | 3236 | 3251 |

| C=N Stretching | - | 1584, 1326 (most intense) |

| CNC Stretching / NH₂ Rocking | - | 764, 796 |

| C-Cl Stretching | Characteristic bands in the 570–610 cm⁻¹ region | |

| Aromatic Ring Vibrations | - | 1057, 1147, 1584 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the Lamotrigine molecule. The UV spectrum, typically recorded between 200 and 400 nm, shows a characteristic maximum absorption wavelength (λmax). semanticscholar.org In a 0.1 M NaOH solution, Lamotrigine exhibits a λmax at 307 nm. japsonline.com In distilled water, the λmax is observed at 300 nm. amazonaws.com These absorption bands are attributed to π → π* and n → π* electronic transitions within the aromatic and triazine ring systems. The Beer-Lambert law is followed within a specific concentration range, allowing for quantitative analysis. japsonline.com

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been performed to calculate the electronic spectra. nih.gov These calculations predict an absorption transition around 295 nm, which is in close agreement with the experimental value of 306 nm observed in water. nih.gov Fluorescence studies have also been conducted, revealing an experimental emission peak at 370 nm, while computational models predict a fluorescence transition at 435 nm. nih.gov Analysis of the electrostatic potential maps suggests that the ground state of the molecule is more polar than its first excited state. nih.gov

| Parameter | Solvent | Wavelength (nm) | Method |

|---|---|---|---|

| λmax (Absorption) | 0.1 M NaOH | 307 | Experimental |

| λmax (Absorption) | Distilled Water | 300 | Experimental |

| λmax (Absorption) | Water | 306 | Experimental |

| λmax (Absorption) | - | 295 | Calculated (TD-DFT) |

| Emission | - | 370 | Experimental |

| Emission | - | 435 | Calculated (TD-DFT) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine, DFT calculations are instrumental in understanding its geometry, electronic properties, and reactivity.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For analogous 6-aryl-1,3,5-triazine-2,4-diamine compounds, studies have shown that the triazine ring itself is essentially planar. researchgate.netnih.gov However, the dihedral angle between the plane of the triazine ring and the attached phenyl ring is a critical parameter. This angle is influenced by the substitution pattern on the phenyl ring and by intermolecular interactions in the solid state. For instance, in the crystal structure of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, this dihedral angle is approximately 10.4°. researchgate.netnih.gov In contrast, for 2,4-diamino-6-(4′-cyanophenyl)-1,3,5-triazine, the angle of inclination is 17.3(1)°, while for the 3'-cyano isomer, it is only 3.4(1)°. doi.org Theoretical calculations for these molecules in the gas phase suggest a planar geometry, indicating that crystal packing forces and intermolecular hydrogen bonds significantly influence the conformation in the solid state. doi.org

For this compound, it is expected that there would be a non-planar arrangement between the two rings due to the steric hindrance from the ortho-chloro substituent. The optimized geometry would reveal specific C-N and C-C bond lengths within the triazine and phenyl rings, which are characteristic of their aromatic nature. The C-N bonds within the triazine ring are typically not equal in length, indicating some degree of electronic delocalization. researchgate.net

The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability.

Table 1: Representative Geometric Parameters for 6-Aryl-1,3,5-triazine-2,4-diamines from Computational and Experimental Studies

| Parameter | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine researchgate.netnih.gov | 2,4-diamino-6-(4′-cyanophenyl)-1,3,5-triazine doi.org | 2,4-diamino-6-(3′-cyanophenyl)-1,3,5-triazine doi.org |

| Dihedral Angle (Triazine-Phenyl) | 10.37 (4)° | 17.3 (1)° | 3.4 (1)° |

| System | Monoclinic, P21/c | Monoclinic, C2/c | Monoclinic, P21/c |

| Method | X-ray Diffraction | X-ray Diffraction | X-ray Diffraction |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals. For triazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino groups and the phenyl ring, while the LUMO is typically centered on the electron-deficient triazine ring. researchgate.net The introduction of substituents on the phenyl ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. The electron-withdrawing chlorine atoms on the phenyl ring of the title compound are expected to lower the energy of both frontier orbitals.

Table 2: Illustrative HOMO-LUMO Data for Triazine Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| OTrPhCz rsc.org | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr rsc.org | -5.96 | -2.71 | 3.25 |

Note: Data is for illustrative 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives and not the title compound.

The 1,3,5-triazine (B166579) ring is a six-membered heterocyclic aromatic system. wikipedia.org Its aromaticity and stability are subjects of interest in computational studies. Aromaticity can be assessed using various indices derived from DFT calculations, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations consistently show that 1,3,5-triazine is an electron-deficient aromatic ring. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides insights into the conformational dynamics and mobility of a compound, which are crucial for understanding its behavior in different environments, such as in solution or interacting with a biological receptor. mdpi.com

MD simulations can model the behavior of this compound in a simulated environment, such as a solvent box of water. ekb.eg These simulations track the trajectory of each atom over time, revealing the molecule's flexibility and preferred conformations.

Investigation of Solvent Effects on Molecular Behavior

The surrounding solvent medium can significantly influence the behavior of this compound. While specific experimental studies on this exact compound are not extensively documented, theoretical investigations on related triazine derivatives provide a framework for understanding potential solvent effects. Computational models, such as those employing Density Functional Theory (DFT), can predict how solvent polarity affects molecular geometry, electronic structure, and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational tools for correlating the chemical structure of compounds with their biological activity or physicochemical properties. For the 1,3,5-triazine scaffold, QSAR models have been instrumental in designing and optimizing derivatives with enhanced therapeutic potential, particularly as anticancer agents.

A comprehensive 3D-QSAR model was developed for a library of 126 compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold to understand their antiproliferative activity against breast cancer cell lines. nih.govnih.govrsc.org This model successfully guided the design of new, more potent compounds that selectively target triple-negative MDA-MB231 breast cancer cells. nih.govnih.gov The findings from these studies underscore the importance of the spatial arrangement of substituents on the phenyl and triazine rings for biological activity.

Furthermore, QSAR studies on similar 1,3,5-triazine derivatives have identified key quantum-chemical descriptors that influence their biological effects, such as toxicity. researchgate.net These descriptors often include atomic charges, electron density distributions, and the dipole moment. researchgate.net Such models are crucial for the virtual screening of new compounds and for predicting their activity profiles before synthesis.

| Study Focus | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiproliferative Activity | 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Developed a 3D-QSAR model to design potent anticancer compounds selective for MDA-MB231 breast cancer cells. | nih.govnih.govnih.gov |

| Toxicity | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives | Identified that charge on nitrogen atoms, electron density, and higher dipole moments are correlated with increased toxicity. | researchgate.net |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between small molecules like this compound and biological macromolecules, such as enzymes or receptors.

Derivatives of the 1,3,5-triazine-2,4-diamine (B193344) scaffold have been docked into the active sites of various biological targets to elucidate their mechanism of action. For example, novel 1,3,5-triazine-based pyrazole (B372694) derivatives were docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. rsc.org The results revealed a strong binding affinity, with the compounds forming multiple hydrogen bonds with critical amino acid residues in the kinase's active site. rsc.org

Similarly, other studies have performed docking simulations of triazine derivatives with targets such as Plasmodium dihydrofolate reductase (pDHFR), an important target for antimalarial drugs, and human serum albumin (HSA), which is crucial for understanding drug transport in the bloodstream. ugm.ac.idresearchgate.net These studies consistently show that the triazine core can serve as a scaffold for positioning functional groups to achieve specific and high-affinity interactions with biological targets. The amino groups and triazine nitrogen atoms frequently act as hydrogen bond donors and acceptors, respectively, which is a critical aspect of their binding mode.

| Compound Type | Biological Target | Key Interaction Findings | Reference |

|---|---|---|---|

| 1,3,5-Triazine-based pyrazole derivatives | EGFR Tyrosine Kinase (PDB ID: 6V6O) | Good binding affinity through multiple hydrogen bonds with active site amino acids. | rsc.org |

| 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | Plasmodium Dihydrofolate Reductase (pDHFR) | Predicted potential as antimalarial candidates based on favorable binding energies. | ugm.ac.id |

| Cu(II) complexes with 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine | DNA and Human Serum Albumin (HSA) | Demonstrated groove binding to DNA and interaction with site I of HSA. | researchgate.net |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the structural characterization of molecules. For this compound and its analogs, methods like DFT and Time-Dependent DFT (TD-DFT) are employed to calculate properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

Studies on related 2,4-diamino-1,3,5-triazine derivatives have successfully used DFT calculations with basis sets like B3LYP/6-31G(d) to compute vibrational wavenumbers. sid.ir The calculated spectra often show good agreement with experimental IR data, allowing for precise assignment of vibrational bands, including those related to N-H stretching and ring vibrations. sid.ir

The electronic properties and UV-Vis spectra of charge-transfer complexes involving triazines have also been investigated. scirp.org These studies calculate parameters such as oscillator strength, transition dipole moment, and ionization potential, providing insights into the electronic transitions responsible for the observed absorption bands. scirp.org Such theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Analysis of Intermolecular and Intramolecular Non-covalent Interactions

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in determining the solid-state structure and molecular recognition properties of this compound. The molecule possesses multiple hydrogen bond donors (the amino groups) and acceptors (the triazine ring nitrogen atoms).

X-ray crystallography studies on various 2,4-diamino-6-R-1,3,5-triazine derivatives have revealed extensive intermolecular hydrogen bonding networks. researchgate.netrsc.org The most common motif is the N–H···N interaction, where the amino group of one molecule donates a hydrogen to a ring nitrogen of a neighboring molecule. rsc.orgresearchgate.net These interactions can lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers, planar molecular tapes, and complex 3D networks. researchgate.netresearchgate.net The specific pattern of these interactions can vary, resulting in diverse crystal packings like pseudo-honeycomb networks or corrugated rosette layers. researchgate.netrsc.org

In addition to hydrogen bonding, the presence of two aromatic rings (the dichlorophenyl and triazine rings) suggests the potential for π-π stacking interactions, which would further stabilize the crystal structure. Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength and nature of these non-covalent interactions, including charge transfer between orbitals involved in hydrogen bonds. sid.ir

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Pre Clinical Models

Enzyme Inhibition Studies and Mechanistic Insights

The anticancer properties of 1,3,5-triazine (B166579) derivatives are often linked to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. mdpi.com The structural features of the diamino-triazine core make it a suitable scaffold for targeting the active sites of various enzymes.

The 2,4-diamino-1,3,5-triazine structure is a classic pharmacophore known to inhibit dihydrofolate reductase (DHFR). nih.govrsc.org DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides required for DNA replication and cell proliferation. nih.gov By inhibiting DHFR, these compounds can halt the division of rapidly proliferating cells, such as cancer cells. rsc.org

The anticancer drug Methotrexate is a well-known DHFR inhibitor that shares structural similarities with the diamino-triazine class. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on closely related 4,6-diamino-1,2-dihydro-s-triazines, confirming their inhibitory action against human DHFR. nih.gov This suggests that a primary mechanism of action for 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is likely the inhibition of DHFR, leading to a reduction in nucleotide synthesis and subsequent impairment of cancer cell proliferation.

The 1,3,5-triazine scaffold is also recognized for its ability to inhibit the phosphoinositide 3-kinase (PI3K) enzyme. nih.gov The PI3K pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation; its constitutive activation is a hallmark of many cancers.

Several 1,3,5-triazine-based agents have been developed as PI3K inhibitors. nih.gov For instance, Gedatolisib, a triazine derivative, is a known inhibitor of PI3K and mTOR kinases that has undergone clinical trials. nih.gov Studies on novel 2,4,6-trisubstituted 1,3,5-triazines have demonstrated their potential as potent PI3K inhibitors, with some derivatives being more active than the well-characterized inhibitor ZSTK474. The anticancer effects of Lamotrigine have also been linked to the PI3K/Akt signaling pathway, where it can lead to the activation of the tumor suppressor FoxO3a. aacrjournals.orgaacrjournals.org This body of evidence indicates that PI3K inhibition is another significant mechanism contributing to the anticancer effects of compounds containing the 1,3,5-triazine core.

Antimicrobial Activities (In Vitro)

Antifungal Spectrum and Efficacy

The 1,3,5-triazine scaffold, particularly the 6-aryl-1,3,5-triazine-2,4-diamine core, has been investigated for its potential as an antifungal agent. Studies on series of these derivatives have demonstrated activity against a range of pathogenic fungi. For instance, various s-triazine derivatives have shown efficacy against clinically relevant species such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. rsc.orgrsc.org

In one study, a series of fifteen 1,3,5-triazine-2,4-diamine (B193344) derivatives with different substitutions on the 6-phenyl ring were synthesized and evaluated for antifungal activity against C. albicans and C. neoformans. nih.gov The results indicated that the nature of the substituent on the aryl ring, whether electron-donating or electron-withdrawing, did not play a significant role in the observed antifungal profiles for the tested compounds. nih.gov For example, a compound bearing a 4-bromo substituent on the phenyl ring showed moderate growth inhibition of approximately 25% at a concentration of 32 µg/mL against both fungal strains. nih.gov

Conversely, other research on related s-triazine hybrids has suggested that the antifungal activity is indeed influenced by the substituents on the phenyl ring. preprints.org A series of s-triazine-benzenesulfonamide hybrids displayed better inhibitory activity against C. albicans than against A. niger and Aspergillus clavatus. preprints.org Certain derivatives within this series demonstrated mild antifungal activity with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL against C. albicans. preprints.org These findings suggest that while the 6-aryl-1,3,5-triazine-2,4-diamine core is a promising scaffold, its antifungal efficacy can be modulated by various structural modifications.

Table 1: Antifungal Activity of Selected 6-Aryl-1,3,5-Triazine-2,4-Diamine Analogs

| Compound Analogue | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine | Candida albicans | % Growth Inhibition @ 32 µg/mL | ~25% | nih.gov |

| 6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine | Cryptococcus neoformans | % Growth Inhibition @ 32 µg/mL | ~25% | nih.gov |

| 6-(4-Ethylphenyl)-1,3,5-triazine-2,4-diamine | Cryptococcus neoformans | % Growth Inhibition @ 32 µg/mL | ~30% | nih.gov |

| s-Triazine-benzenesulfonamide hybrid (11b) | Aspergillus niger | MIC | 250 µg/mL | preprints.org |

Antimalarial and Antiplasmodial Activity

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold has shown significant promise as a source of potent antimalarial agents. Specifically, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. rsc.orgmmv.orgnih.gov

These compounds were designed as flexible analogues of the known antifolate drug cycloguanil. The research led to the identification of derivatives with activity in the low nanomolar range. rsc.orgnih.gov The most potent compound from one series, 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, exhibited an IC₅₀ value of 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum. rsc.orgmmv.orgnih.gov This highlights the potential of the dichlorophenyl moiety, albeit on a linker rather than directly on the triazine ring, in driving potent antiplasmodial effects. The compounds were also shown to be non-toxic to mammalian cells at therapeutic concentrations. rsc.orgmmv.org

Table 2: In Vitro Antiplasmodial Activity of 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamine Analogs

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine HCl | FCR-3 (Resistant) | 2.66 | rsc.org |

| 1-(3-(4-chlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine HCl | FCR-3 (Resistant) | 7.94 | rsc.org |

Antiviral Activity (e.g., against viral enzymes or replication)

The broader class of 1,3,5-triazine derivatives has been explored for antiviral applications against a variety of viral pathogens. Research has shown that appropriately substituted triazines can exhibit significant antiviral effects. For instance, certain 2,4,6-trisubstituted 1,3,5-triazine derivatives have demonstrated notable activity against herpes simplex virus type 1 (HSV-1). nih.govresearchgate.net In these studies, the structure-activity relationships indicated that specific alkoxy and amino substituents on the triazine core were crucial for the observed anti-HSV-1 activity. nih.gov

Furthermore, other studies have successfully designed 1,3,5-triazine derivatives containing piperazine (B1678402) structures as agents against plant viruses, such as the potato virus Y (PVY). mdpi.com While these findings establish the potential of the 1,3,5-triazine scaffold in antiviral drug discovery, specific data on the antiviral activity of this compound against human or animal viruses was not detailed in the reviewed literature. The existing research does, however, support the 6-aryl-1,3,5-triazine-2,4-diamine core as a valid starting point for the development of novel antiviral agents.

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The primary mechanism of action for the antiplasmodial activity of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines is the inhibition of the enzyme dihydrofolate reductase (DHFR). rsc.orgmmv.orgnih.gov This was confirmed through biochemical enzyme assays. rsc.orgnih.gov DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting the parasitic DHFR, these triazine derivatives disrupt parasite replication. This mechanism is characteristic of antifolate drugs, and the 2,4-diamino substitution pattern on the heterocyclic ring is a well-established pharmacophore for DHFR inhibitors.

While DHFR inhibition is the confirmed mechanism for the antimalarial action, other antimicrobial mechanisms have been proposed for different classes of triazine derivatives. For some antibacterial triazines, inhibition of DNA gyrase is a suggested mode of action. DNA gyrase is a bacterial topoisomerase essential for DNA replication, and its inhibition leads to bacterial cell death. However, for the 6-aryl-1,3,5-triazine-2,4-diamine scaffold, particularly in the context of its antiplasmodial and likely other antiprotozoal activities, DHFR inhibition remains the most strongly supported mechanism.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold is highly dependent on the nature and position of substituents on the aryl ring and the amino groups.

For antiplasmodial activity , SAR studies on 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines revealed several key insights. rsc.org While a range of electron-donating and electron-withdrawing substituents on a phenoxy group at the end of a flexible linker were tolerated, compounds with di-chloro substitutions, such as the 2,4-dichloro analog, were among the most potent. rsc.org When substitutions were made on the 6-phenyl ring itself, it was found that bulky groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) tended to decrease the activity, likely due to steric hindrance within the DHFR active site. rsc.org

In terms of antifungal activity , the influence of substituents is less clear-cut. One study on 6-aryl-1,3,5-triazine-2,4-diamines concluded that aryl substitutions had a negligible effect on potency. nih.gov However, another study on s-triazine-benzenesulfonamide hybrids found that the antifungal activity was significantly influenced by the R-substituents on the phenyl ring. preprints.org

For antiproliferative activity against cancer cells, which can sometimes provide broader insights into pharmacophoric requirements, SAR studies of 6,N²-diaryl-1,3,5-triazine-2,4-diamines found that activity often required electron-donating groups with a positive mesomeric effect (+M) in the para-position of the aryl rings. nih.gov

Identification of Critical Pharmacophoric Features

Based on extensive studies, the essential pharmacophoric features for the biological activity of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold can be outlined.

The 2,4-Diaminotriazine Core : This heterocyclic system is the fundamental pharmacophore, particularly for DHFR inhibition. The two amino groups are critical for establishing key hydrogen bond interactions within the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate.

The 6-Aryl Group : The presence of an aryl (typically phenyl) group at the 6-position is a defining feature. This group occupies a hydrophobic pocket in the target enzyme active site, and its substitution pattern is a primary determinant of potency and selectivity. The size, lipophilicity, and electronic properties of the substituents on this ring can be fine-tuned to optimize binding affinity. Studies have shown that di-halogenated phenyl rings can be particularly effective in enhancing activity. rsc.org

Substitutions on Amino Groups : While the parent compound has unsubstituted amino groups at the 2- and 4-positions, modifications at these sites can lead to different biological activities. For example, in the 6,N²-diaryl series, a second aryl group is attached to one of the amino nitrogens, significantly influencing the antiproliferative profile. nih.gov In the antiplasmodial dihydro-triazines, a flexible linker attached to the N1 position was key to achieving high potency. rsc.org

Together, these features create a versatile scaffold where modifications at the C6-aryl ring and the nitrogen atoms allow for the development of compounds with a wide range of biological activities, from antimalarial to antifungal and beyond.

Other Investigated Biological Modulations (e.g., Anti-inflammatory, Antioxidant, NF-κB inhibition in cellular models)

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro or preclinical anti-inflammatory, antioxidant, or NF-κB (nuclear factor-kappa B) inhibitory activities of the compound this compound were identified.

Research on the broader class of 1,3,5-triazine derivatives indicates that various analogues have been investigated for such biological modulations. For instance, certain triazine compounds have been synthesized and evaluated as potential inhibitors of pathways involved in immune and inflammatory responses. These investigations, however, have primarily focused on the inhibition of specific protein kinases rather than direct anti-inflammatory or antioxidant assays. Studies on other, structurally distinct triazine derivatives have explored potential anti-inflammatory effects through mechanisms like cyclooxygenase (COX) inhibition and have shown antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) tests.

Despite the exploration of these properties within the larger family of triazine-based compounds, specific experimental data, detailed research findings, and quantitative results required to construct data tables for the anti-inflammatory, antioxidant, or NF-κB modulatory effects of this compound are not available in the reviewed literature. The primary focus of published research on this specific compound and its close structural analogues has been on their antiplasmodial and antiproliferative activities. Therefore, a detailed discussion and data presentation on the aforementioned biological modulations for this particular compound cannot be provided at this time.

Advanced Applications in Non Pharmacological and Non Clinical Domains

Agrochemical Research and Development

The 1,3,5-triazine (B166579) ring is a well-established scaffold in the agrochemical industry, with many derivatives commercialized as pesticides. The presence of the dichlorophenyl group and amino substituents on 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine suggests its potential for biological activity in agricultural systems.

Herbicidal Properties and Mechanisms in Plant Systems

Triazine-based compounds are among the most widely used herbicides globally. Their primary mechanism of action involves the disruption of photosynthesis, a process vital for plant survival. umn.edu

Mechanism of Action: Photosystem II Inhibition

The herbicidal activity of triazines is predominantly linked to their ability to inhibit the photosynthetic electron transport chain. umn.edunih.gov Specifically, these compounds bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. nih.govredalyc.org This binding action physically blocks the QB binding site, preventing the native plastoquinone molecule from docking and accepting electrons from the primary quinone acceptor, QA. nih.govresearchgate.net

The interruption of this electron flow has two major consequences for the plant:

Cessation of Energy Production: The blockage halts the synthesis of ATP and NADPH, the energy currency and reducing power, respectively, which are essential for carbon dioxide fixation and the production of carbohydrates. While this can lead to starvation, the death of the plant often occurs more rapidly due to secondary effects. umn.edu

Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to cellular leakage, pigment degradation (chlorosis), and ultimately, tissue death (necrosis). umn.edu

While specific efficacy data for this compound on various weed species is not extensively documented in publicly available literature, its structural similarity to known triazine herbicides, such as atrazine and terbutryn, strongly suggests it would operate via this PSII inhibition mechanism. nih.gov For instance, the related compound 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine is recognized for its use as a key ingredient in herbicides for effective weed control. chemimpex.com

Table 1: Herbicidal Action of Triazine Compounds

| Mechanism Step | Description | Consequence for Plant |

| Binding to D1 Protein | The triazine molecule binds to the QB niche on the D1 protein of Photosystem II. | Electron transport chain is blocked. |

| Electron Flow Interruption | Plastoquinone is prevented from binding and accepting electrons. | Halts production of ATP and NADPH. |

| ROS Formation | Buildup of excited chlorophyll leads to reactive oxygen species. | Lipid peroxidation and cell membrane damage. |

| Plant Death | Cellular leakage, chlorosis, and necrosis lead to plant death. | Effective weed control. |

Insecticidal Applications and Target Interactions

The exploration of triazine derivatives for insecticidal properties is an active area of research, although less established than their herbicidal use. The primary mode of action for many synthetic insecticides is the disruption of the insect's nervous system.

Potential Mechanisms of Action: Neurotoxicity

While no specific studies detailing the insecticidal activity or target interactions of this compound are currently available, the general mechanisms of neurotoxic insecticides provide a framework for its potential action. These insecticides typically target ion channels or receptors within the insect's central and peripheral nervous systems. nih.gov

Potential, though unconfirmed, targets for a novel insecticidal compound could include:

Nicotinic Acetylcholine Receptors (nAChRs): These are the target of neonicotinoid insecticides. Agonists of these receptors cause overstimulation of the nervous system, leading to paralysis and death. mdpi.com

GABA-gated Chloride Channels: Targeted by insecticides like fipronil, blocking these channels leads to hyperexcitation, convulsions, and death.

Voltage-gated Sodium Channels: The target for pyrethroids, which modify the channel's kinetics, causing repetitive nerve firing, paralysis, and death. nih.gov

Laboratory bioassays are the standard method for determining the insecticidal efficacy of a new compound. entomoljournal.comcabidigitallibrary.org Such tests would be required to ascertain whether this compound possesses activity against common insect pests like Plutella xylostella (diamondback moth) or Mythimna separata (armyworm). mdpi.commdpi.com Without such empirical data, its role as an insecticide remains speculative.

Fungicidal Efficacy and Action

The structural motifs within this compound, particularly the dichlorophenyl group, are found in several classes of fungicides. This suggests its potential to inhibit the growth of pathogenic fungi that affect crops.

Potential Mechanisms of Antifungal Action

Research into related dichlorophenyl-containing fungicides points to several possible mechanisms of action.

Sterol Biosynthesis Inhibition: A prominent mode of action for many azole (including triazole) fungicides is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). nih.govpnwhandbooks.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its disruption leads to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately inhibiting fungal growth. A study on 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol derivatives confirmed that their fungicidal action was due to the inhibition of 14α-demethylase. nih.gov

Mitochondrial Respiration Inhibition: Some fungicides, like the strobilurins, target the mitochondrial electron transport chain. researchgate.net They specifically bind to the Qo site of the cytochrome bc1 complex (Complex III), blocking electron transfer and halting ATP production, which starves the fungus of energy. researchgate.net

A study on 5-(6-(2,4-dichlorophenyl)- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazol-3-yl)benzene-1,2,3-triol demonstrated its ability to inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger. actascientific.com This indicates that the 2,4-dichlorophenyl moiety can be a key pharmacophore in compounds with antifungal properties. The specific efficacy of this compound against key plant pathogens like Botrytis cinerea (gray mold) or Puccinia species (rusts) would need to be determined through targeted screening. nih.gov

Table 2: Potential Fungicidal Mechanisms

| Mechanism | Target Enzyme/Process | Effect on Fungus | Example Fungicide Class |

| Sterol Biosynthesis Inhibition | 14α-demethylase (CYP51) | Disrupts cell membrane integrity | Azoles (Triazoles) |

| Respiration Inhibition | Cytochrome bc1 complex (Complex III) | Blocks ATP production | Strobilurins (QoI fungicides) |

| Signal Transduction | Histidine kinase in osmotic signaling | Interferes with environmental sensing | Dicarboximides |

Materials Science and Engineering

The nitrogen-rich triazine ring and the presence of reactive amino groups and a stable aromatic system make this compound and its derivatives attractive candidates for the development of advanced materials.

Polymer and Resin Development (e.g., flame retardants)

Epoxy resins and other polymers are widely used but are often flammable, limiting their application. Halogen-free flame retardants are in high demand due to environmental concerns over traditional halogenated options. Nitrogen- and phosphorus-containing compounds are effective alternatives, and triazine derivatives are particularly valued for their high nitrogen content and excellent thermal stability.

Mechanism of Flame Retardancy

Triazine-based compounds typically function as charring agents and contribute to flame retardancy through both condensed-phase and gas-phase mechanisms. nih.govmdpi.com

Condensed-Phase Action: Upon heating, the triazine rings promote the formation of a stable, cross-linked char layer on the polymer's surface. This char acts as a physical barrier, insulating the underlying material from heat and preventing the escape of flammable volatile compounds that fuel the fire. nih.govmdpi.com

Gas-Phase Action: The decomposition of the amino groups and triazine ring releases non-combustible gases like nitrogen (N2) and ammonia (NH3). These gases dilute the concentration of oxygen and flammable volatiles in the gas phase, effectively suffocating the flame. mdpi.com

Research has demonstrated the efficacy of incorporating other amino-triazine derivatives into epoxy resins. For example, novel flame retardants synthesized from 2,4-Diamino-6-phenyl-1,3,5-triazine and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) significantly improved the fire safety of epoxy resins. mdpi.comnih.gov The addition of these compounds increased the Limiting Oxygen Index (LOI) — the minimum oxygen concentration required to support combustion — and helped the resins achieve a V-0 rating in the UL-94 vertical burn test. nih.govnih.gov The combination of nitrogen from the triazine and phosphorus from DOPO creates a synergistic effect, where the phosphorus promotes charring and the nitrogen acts as a blowing agent to expand the char layer. nih.govmdpi.com Given these precedents, this compound is a promising candidate for developing new flame-retardant systems.

Table 3: Flame Retardancy Performance of a Triazine-DOPO System in Epoxy Resin

| Property | Pure Epoxy | Epoxy + 5% TAT-triDOPO |

| LOI (%) | 25.0 | 34.0 |

| UL-94 Rating | No Rating | V-0 |

| Peak Heat Release Rate (PHRR) | 100% (Reference) | 74.3% (25.7% decrease) |

Data based on a representative study of a DOPO-substituted aminophenyl-s-triazine (TAT-triDOPO). nih.gov

Optoelectronic Materials (e.g., OLEDs, electron transport materials)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. Their efficiency and stability are highly dependent on the properties of the organic materials used in their construction, particularly in the electron transport layer (ETL).

Role of Triazines in OLEDs

The 1,3,5-triazine core is an electron-deficient (n-type) aromatic system. This inherent property makes triazine derivatives excellent candidates for use as electron transport materials in OLEDs. researchgate.net An efficient ETL must facilitate the injection of electrons from the cathode and their transport to the emissive layer, where they recombine with holes to generate light.

Key properties for an effective electron transport material include:

High Electron Mobility: This ensures that electrons can move quickly through the layer, which helps to balance the charge carriers in the device and can lead to lower driving voltages and higher efficiency. researchgate.net

High Triplet Energy: To prevent the quenching of light-emitting excitons (especially in phosphorescent OLEDs), the ETL material must have a triplet energy level higher than that of the emitter.

Good Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation and form stable, uniform thin films.

While specific data on the electron mobility or triplet energy of this compound has not been reported, numerous studies have highlighted the success of other triazine derivatives in this role. For example, 2,4,6-tris(diarylamino)-1,3,5-triazine derivatives have been shown to function as excellent electron transport materials and hosts for phosphorescent emitters, leading to OLEDs with high external quantum efficiencies. researchgate.net The presence of the dichlorophenyl group on the triazine core in the title compound would further enhance its electron-withdrawing nature, a desirable trait for an electron transport material. The amino groups provide sites for further functionalization, allowing for the fine-tuning of its electronic properties and morphology.

Dye and Pigment Applications

The 1,3,5-triazine scaffold is a cornerstone in the synthesis of reactive dyes, which form stable covalent bonds with textile fibers. meghmaniglobal.comuctm.edu Specifically, chlorine-substituted triazines are key components of these dyes. uctm.edu The chlorine atoms on the triazine ring act as leaving groups, facilitating a nucleophilic substitution reaction with the hydroxyl groups of cellulosic fibers like cotton, or the amino groups of fibers like wool and silk, under alkaline conditions. google.com This process results in dyes with excellent wash fastness. meghmaniglobal.com

While direct synthesis of commercial dyes using this compound is not extensively documented, its structure is analogous to precursors used in reactive dye manufacturing. The diamino groups on the triazine ring can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. nih.gov Azo dyes represent the largest class of synthetic colorants used in industry. nih.gov The general synthesis involves a two-step diazotization/coupling reaction. nih.gov

The 2,4-dichloro-s-triazinyl group is a well-established reactive moiety in bifunctional reactive dyes, which contain two reactive groups to enhance fixation efficiency. mjbas.com By incorporating a chromophoric group, the this compound molecule could potentially be transformed into a reactive dye. The dichlorophenyl group itself would influence the final color and properties of the dye. The table below illustrates the typical components of a reactive dye.

| Component | Function | Relevance to this compound |

| Chromophore | The part of the molecule responsible for color, typically an azo or anthraquinone group. | Can be introduced by chemically modifying the diamino groups. |

| Reactive Group | Forms a covalent bond with the fiber, e.g., a dichlorotriazine ring. | The triazine ring in the subject compound provides this functionality. |

| Bridging Group | Connects the chromophore to the reactive group. | A bridging group would be necessary to link a synthesized chromophore. |

| Solubilizing Group | Imparts water solubility, often sulfonic acid groups. | Would need to be added to the molecule for practical dyeing applications. |

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The 2,4-diamino-1,3,5-triazine unit is a particularly effective building block for creating such assemblies due to its specific hydrogen bonding capabilities. rsc.orgresearchgate.net The amino groups and the nitrogen atoms within the triazine ring can act as hydrogen bond donors and acceptors, respectively.

This arrangement allows for the formation of predictable and stable hydrogen-bonding patterns, leading to self-assembly into well-defined supramolecular structures such as tapes, ribbons, and rosette layers. rsc.orgresearchgate.netresearchgate.net In the case of this compound, the diamino-triazine core can form robust N-H···N hydrogen bonds with neighboring molecules. researchgate.net These interactions can lead to the formation of extended one-dimensional chains or two-dimensional sheets.

The 2,4-dichlorophenyl substituent introduces additional possibilities for intermolecular interactions, including π-π stacking between the phenyl rings and halogen bonding involving the chlorine atoms. These non-covalent forces can further direct the self-assembly process, leading to more complex and potentially functional three-dimensional networks. preprints.org

The principles of molecular recognition are also relevant to this compound. Molecularly imprinted polymers (MIPs) can be created to selectively bind to specific triazine derivatives. This involves polymerizing functional monomers and cross-linkers in the presence of the target molecule, which acts as a template. Subsequent removal of the template leaves behind cavities that are complementary in shape and functionality, allowing for the selective rebinding of the target molecule. This technology has been applied to create sensors for triazine compounds.

Corrosion Inhibition Studies

Triazine derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen) and π-electrons of the triazine ring, which can interact with the vacant d-orbitals of the metal.

The presence of amino groups in this compound is expected to enhance its corrosion inhibition properties. These electron-donating groups can increase the electron density on the triazine ring, strengthening its interaction with the metal surface. The general mechanism of corrosion inhibition by such organic molecules involves:

Adsorption onto the metal surface.

Formation of a protective barrier.

Blocking of active corrosion sites.

Studies on similar 2,4-diamino-6-methyl-1,3,5-triazine have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. manchesterorganics.com The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. manchesterorganics.com

The table below summarizes the findings from a study on a related triazine derivative, 2,4-Diamino-6-methyl-1,3,5-triazine, as a corrosion inhibitor for mild steel in 0.5 M HCl.

| Inhibitor Concentration (mM) | Corrosion Current Density (mA cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 0.5128 | - |

| 0.5 | 0.2155 | 58.0 |

| 1.0 | 0.0983 | 80.8 |

| 5.0 | 0.0715 | 86.0 |

| 10.0 | 0.0386 | 92.4 |

Data adapted from a study on 2,4-Diamino-6-methyl-1,3,5-triazine for illustrative purposes. manchesterorganics.com

Analytical Chemistry Applications (e.g., complexation agents)

In analytical chemistry, 1,3,5-triazine derivatives can serve as versatile ligands for the complexation of metal ions. semanticscholar.org The nitrogen atoms within the triazine ring and the exocyclic amino groups of this compound can act as coordination sites for metal ions. This chelating ability can be exploited for various analytical purposes, such as in the development of colorimetric or fluorometric sensors for metal detection. The formation of a complex between the triazine derivative and a metal ion can lead to a change in the solution's color or fluorescence intensity, which can be measured to quantify the metal ion concentration.

Furthermore, the compound can be used as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) for the identification and quantification of related triazine compounds. biosynth.com Its well-defined chemical structure and properties make it suitable for calibrating analytical instruments and validating analytical procedures.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel and Sustainable Synthetic Pathways for Triazine Derivatives

The conventional synthesis of triazine derivatives often involves methodologies that are not environmentally benign. A significant future direction lies in the development of novel and sustainable synthetic pathways. Green chemistry principles are paramount in this endeavor, focusing on reducing solvent usage, minimizing reaction times, and employing energy-efficient methods. rsc.org

Microwave-assisted synthesis has emerged as a promising green alternative for preparing 2,4-diamino-1,3,5-triazines. rsc.orgresearchgate.net This technique offers advantages such as shorter reaction times and often results in cleaner reactions with higher yields. chim.itnih.gov For instance, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is a recognized green procedure. rsc.orgresearchgate.net Further research could optimize these microwave-assisted protocols for the specific synthesis of 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, potentially leading to a more efficient and environmentally friendly production process.

Future investigations should also explore one-pot synthesis methods, which streamline the manufacturing process by reducing the number of purification steps and minimizing waste. nih.gov The development of catalytic methods, perhaps using novel nanocatalysts, could also enhance the sustainability of triazine synthesis.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Conventional Heating | Well-established protocols | Long reaction times, high energy consumption, use of hazardous solvents | Not a primary focus for sustainable synthesis |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, often higher yields | Requires specialized equipment, potential for localized overheating | Optimization for specific derivatives, scale-up studies |

| Ultrasound-Assisted Synthesis | Can enhance reaction rates, good for heterogeneous reactions | Equipment limitations, potential for radical formation | Exploration for triazine synthesis, combination with other green techniques |

| One-Pot Synthesis | Reduced workup steps, less waste, improved atom economy | Can be challenging to optimize for complex molecules | Design of novel one-pot reactions for specific triazine targets |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While this compound and related compounds have demonstrated a range of biological activities, including potential anticancer and antimicrobial properties, the precise molecular mechanisms of action are often not fully understood. smolecule.commdpi.com Future research must delve deeper into the molecular interactions that underpin these biological effects.

Advanced techniques such as X-ray crystallography of the compound bound to its biological target, cryogenic electron microscopy (cryo-EM), and sophisticated spectroscopic methods can provide detailed insights into the binding modes and conformational changes at the atomic level. Identifying the specific enzymes, receptors, or nucleic acid sequences that this triazine derivative interacts with is a critical step. smolecule.com

For example, many 1,3,5-triazine (B166579) derivatives have been investigated as inhibitors of kinases and other enzymes involved in cell signaling pathways. colab.wsnih.gov Unraveling the specific kinases inhibited by this compound and the key molecular interactions within the active site will be crucial for its further development as a therapeutic agent.

Deeper Computational Modeling and Predictive Studies for Design Optimization

Computational modeling and predictive studies are indispensable tools in modern drug discovery and materials science. For this compound, there is a significant opportunity to employ these methods for design optimization.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of triazine derivatives with their biological activities. nih.govresearchgate.net These models can then be used to virtually screen new, un-synthesized analogs to identify candidates with potentially improved potency and selectivity. nih.gov

Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a biological target. colab.ws This information is invaluable for understanding the mechanism of action and for designing modifications to the molecule that could enhance its binding. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex over time.

Table 2: Computational Approaches for Triazine Derivative Research

| Computational Method | Application | Potential Insights |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure | Identify key structural features for activity, guide the design of new compounds |

| Molecular Docking | Predict binding mode and affinity to a biological target | Elucidate mechanism of action, suggest structural modifications for improved binding |

| Molecular Dynamics | Simulate the movement of the compound and its target over time | Understand the stability of the compound-target complex, identify key dynamic interactions |

| Density Functional Theory (DFT) | Calculate electronic properties of the molecule | Understand reactivity, predict spectroscopic properties |

Development of Structure-Based Design Principles for Targeted Applications

A deeper understanding of the structure-activity relationships (SAR) will enable the development of clear, structure-based design principles for targeted applications. nih.gov By systematically modifying the substituents on the triazine ring and the dichlorophenyl moiety, researchers can fine-tune the compound's properties for specific biological targets. colab.wstandfonline.com

For instance, if the goal is to develop a highly selective kinase inhibitor, the design principles might focus on modifications that exploit unique features of the target kinase's active site, while avoiding interactions with off-target kinases. This could involve altering the size, shape, and electronic properties of the substituents to achieve optimal complementarity with the target.

Investigation of Unexplored Applications in Material Science or other Interdisciplinary Fields

The unique electronic and structural properties of the triazine core suggest that this compound could have applications beyond the biomedical field. The 1,3,5-triazine ring is known for its role in the development of advanced materials. smolecule.commdpi.com

Future research should explore the potential of this compound in material science. For example, its nitrogen-rich structure could make it a candidate for the development of novel polymers with interesting thermal or optical properties. Its ability to participate in hydrogen bonding and π-π stacking interactions could be exploited in the field of supramolecular chemistry to create self-assembling materials. researchgate.net There may also be potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or solar cells. mdpi.com

Addressing Gaps in Comprehensive Structure-Property Relationships

A comprehensive understanding of the structure-property relationships of this compound is currently lacking. While some structure-activity relationships for biological activity have been explored for related compounds, a more holistic view that includes physicochemical properties is needed. nih.govmdpi.com

Future research should systematically investigate how modifications to the chemical structure affect properties such as:

Solubility: Crucial for both biological and material science applications.

Lipophilicity: A key determinant of pharmacokinetic properties in drug development.

Thermal stability: Important for processing and application in materials.

Photophysical properties: Relevant for applications in optics and electronics.

By building a comprehensive database of these structure-property relationships, researchers will be better equipped to design and synthesize new derivatives of this compound with tailored properties for specific applications.

常见问题

Basic: What are the common synthetic routes for 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine?

Answer:

The compound is typically synthesized via a one-pot, microwave-assisted method using cyanoguanidine, 2,4-dichlorobenzaldehyde, and aryl amines. This approach reduces reaction time and improves yield compared to conventional heating. For example, substituent variations (e.g., chloro, fluoro, or methoxy groups on the aryl aldehyde) can be introduced to modulate reactivity. Reaction conditions often include temperatures of 100–120°C and acidic catalysts (e.g., HCl) to facilitate cyclization . Yield optimization requires precise control of stoichiometry and microwave irradiation parameters.

Basic: How is the purity and structural integrity of synthesized this compound confirmed?

Answer:

Purity is validated using ultra-performance liquid chromatography (UPLC) , with thresholds >95% for research-grade material. Structural confirmation involves:

- H/C NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm) and triazine NH groups (δ 6.8–7.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H] at m/z 444.0539 for a chloro-substituted analog) .

- Melting Point Analysis : Sharp melting ranges (e.g., 201–209°C) indicate high crystallinity .

Advanced: How can substituents on the triazine core influence biological activity?

Answer:

Substituents dictate structure-activity relationships (SAR) . For example:

- Electron-withdrawing groups (e.g., Cl, CF) enhance antimicrobial activity by increasing membrane permeability. A 2,4-dichlorophenyl analog showed MIC values of 2 µg/mL against S. aureus .

- Hydrophobic substituents (e.g., trifluoromethoxy) improve binding to hydrophobic enzyme pockets, as seen in dihydrofolate reductase inhibition assays .

- Steric effects : Bulky groups at the N2 position reduce activity due to steric hindrance with target proteins .

Advanced: What computational methods are used to predict the bioactivity of triazine derivatives?

Answer:

3D-QSAR modeling and molecular docking are key:

- Comparative Molecular Field Analysis (CoMFA) : Correlates steric/electrostatic fields with antiproliferative activity (e.g., R > 0.9 for triazine derivatives against breast cancer cell lines) .

- Docking simulations : Identify binding modes with targets like biotin carboxylase (e.g., hydrogen bonding with Ser and hydrophobic interactions with Val) .

- ADMET prediction : Tools like SwissADME assess solubility and bioavailability, guiding substituent selection .

Advanced: How to address discrepancies in biological activity data across similar triazine compounds?

Answer:

Contradictions often arise from:

- Solubility differences : Poor aqueous solubility can mask in vitro activity. Use DMSO stock solutions ≤1% to avoid solvent interference .

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Substituent electronic effects : LogP and pKa values should be calculated (e.g., using MarvinSketch) to account for ionization states in physiological conditions .

Advanced: What strategies optimize pharmacokinetic properties of triazine derivatives?

Answer:

Key strategies include:

- Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability. For example, a morpholino prodrug increased solubility by 10-fold .

- Metabolic stability : Replace labile substituents (e.g., methyl groups) with fluorine to reduce CYP450-mediated oxidation .

- Plasma protein binding (PPB) : Use SPR biosensors to measure PPB and adjust lipophilicity (LogD < 3 recommended) .

Advanced: How to validate target engagement in cellular assays for triazine derivatives?

Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (e.g., ΔT ≥ 2°C for biotin carboxylase) .

- RNA interference (siRNA) : Knockdown of the putative target (e.g., DHFR) should abrogate compound efficacy .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K values) in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。